molecular formula C10H17NO4 B6260863 rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid CAS No. 952708-48-4

rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid

Cat. No.: B6260863
CAS No.: 952708-48-4
M. Wt: 215.2
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Description

rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid is a cyclopropane-based compound featuring a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent. Its racemic nature (rac-) indicates a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers. This compound serves as a versatile building block in medicinal chemistry and materials science, leveraging the cyclopropane ring’s strain-driven reactivity and the Boc group’s stability under diverse synthetic conditions .

Properties

CAS No.

952708-48-4

Molecular Formula

C10H17NO4

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Biological Activity

The compound rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its unique structural features and potential biological applications. This article explores its biological activity, including interaction with molecular targets, synthesis pathways, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C10H17NO4
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 1932378-34-1
  • IUPAC Name : this compound

The compound features a cyclopropane ring, a tert-butoxycarbonyl (Boc) protected amine group, and a carboxylic acid functional group. The Boc group provides stability during synthesis and can be removed to reveal the active amine, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Upon deprotection of the Boc group, the free amine can engage in various biochemical interactions. The rigid structure of the cyclopropane ring may enhance binding affinity and specificity to biological targets.

Interaction Studies

Research indicates that this compound interacts with multiple cellular pathways, potentially influencing:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to receptors, modulating their activity.
Interaction TypeDescription
Enzyme InhibitionMay inhibit specific metabolic enzymes
Receptor BindingPotential to modulate receptor activity

Case Studies

Recent studies have focused on the compound's role in drug development:

  • Anticancer Research : Investigations into its efficacy against cancer cell lines have shown promising results, suggesting its potential as an anticancer agent.
  • Neuroprotective Effects : Preliminary studies indicate that it may provide neuroprotective benefits by modulating neurotransmitter systems.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the cyclopropane ring through cyclopropanation reactions.
  • Introduction of the Boc protecting group on the amine.
  • Carboxylic acid functionalization at position one.

Optimizing these synthetic routes is essential for scalability and cost-effectiveness in industrial applications.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: Likely $ \text{C}{10}\text{H}{17}\text{NO}_{4} $ (inferred from analogs).
  • Functional Groups: Cyclopropane core, carboxylic acid, Boc-protected aminomethyl.
  • Applications : Intermediate in drug synthesis, chiral scaffold for asymmetric catalysis.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related cyclopropane and cycloalkane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity Key Applications
rac-(1R,2R)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropane-1-carboxylic acid (Target) $ \text{C}{10}\text{H}{17}\text{NO}_{4} $ 215.25 (estimated) Boc-aminomethyl, carboxylic acid Not specified N/A Drug intermediates, chiral scaffolds
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid $ \text{C}9\text{H}{14}\text{O}_4 $ 186.20 Boc group, carboxylic acid 1909288-13-6 ≥95% Pharmaceuticals, material science
(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid $ \text{C}9\text{H}{15}\text{NO}_4 $ 201.22 Boc-amino, carboxylic acid 1810070-30-4 N/A Peptide synthesis, chiral ligands
rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid $ \text{C}{10}\text{H}{14}\text{F}3\text{NO}4 $ 269.22 Boc-amino, trifluoromethyl, carboxylic acid Not specified 95% Fluorinated drug candidates
1-[(tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid $ \text{C}{11}\text{H}{18}\text{O}_4 $ 214.26 Boc group, dimethyl, carboxylic acid 1989671-53-5 N/A Polymer additives
(1R,2S)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid $ \text{C}{11}\text{H}{17}\text{NO}_4 $ 227.26 Boc-amino, ethenyl, carboxylic acid 159622-10-3 N/A Cross-coupling reactions

Key Distinctions and Research Findings

Substituent Effects: Boc-Aminomethyl vs. This property is critical in drug design for targeting enzymes or receptors . Trifluoromethyl vs. Aminomethyl: The trifluoromethyl group in $ \text{C}{10}\text{H}{14}\text{F}3\text{NO}4 $ increases lipophilicity and metabolic stability, making it suitable for CNS drug candidates .

Stereochemical Considerations: Racemic mixtures (e.g., the target compound) are often used in early-stage drug discovery to explore enantiomer-specific bioactivity. In contrast, enantiopure analogs like (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS 1810070-30-4) are preferred for asymmetric synthesis .

Applications :

  • Pharmaceuticals : Cyclopropane derivatives with Boc groups are widely used as protease inhibitors or kinase modulators. For example, CAS 1909288-13-6 has been utilized in antiviral drug research .
  • Material Science : Dimethyl-substituted analogs (e.g., CAS 1989671-53-5) improve thermal stability in polymers due to steric hindrance .

Synthetic Challenges: The aminomethyl group in the target compound requires multi-step synthesis, including cyclopropanation and Boc protection, whereas simpler analogs (e.g., CAS 1810070-30-4) can be synthesized via direct Boc protection of cyclopropane amines .

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